

2-Methyl-1H-indole-6-carbonitrile CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-1H-indole-6-carbonitrile**

Cat. No.: **B579710**

[Get Quote](#)

Technical Guide: 2-Methyl-1H-indole-6-carbonitrile

CAS Number: 18871-10-8[\[1\]](#)

Introduction

This technical guide provides a comprehensive overview of **2-Methyl-1H-indole-6-carbonitrile**, a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prominent structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[\[2\]](#)[\[3\]](#) This document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, a representative synthesis protocol, and an outlook on its potential applications based on the characteristics of the indole scaffold.

Disclaimer: Specific experimental data for **2-Methyl-1H-indole-6-carbonitrile** is limited in publicly accessible literature. Therefore, this guide presents computed data and representative experimental protocols from closely related indole derivatives to provide a foundational understanding.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for **2-Methyl-1H-indole-6-carbonitrile**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂	PubChem[1]
IUPAC Name	2-methyl-1H-indole-6-carbonitrile	PubChem[1]
CAS Number	18871-10-8	PubChem[1]
Molecular Weight	156.18 g/mol	PubChem
InChI Key	NYCPCICJNXATMH-UHFFFAOYSA-N	PubChem[1]
SMILES	CC1=CC2=C(N1)C=C(C=C2)C#N	PubChem[1]

Representative Experimental Protocols

While a specific, validated synthesis protocol for **2-Methyl-1H-indole-6-carbonitrile** is not readily available, the following section details a general and representative method for the synthesis of substituted indole-2-carbonitriles, which can be adapted by skilled chemists. This protocol is based on the dehydration of an intermediate carboxamide.[2]

Representative Synthesis of an Indole Carbonitrile from Indole Carboxamide

This two-step process involves the formation of an indole carboxamide followed by dehydration to the corresponding nitrile.

Step 1: Synthesis of 1H-Indole-2-carboxamide

- To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent like chloroform, add a catalytic amount of dimethylformamide (DMF).
- Cool the mixture in an ice bath.
- Add thionyl chloride (SOCl₂) dropwise to form the acyl chloride intermediate.

- After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Carefully quench the reaction mixture with a 25% aqueous ammonia solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-indole-2-carboxamide.

Step 2: Dehydration to 1H-Indole-2-carbonitrile

- Dissolve the crude 1H-indole-2-carboxamide from the previous step in a suitable solvent such as chloroform.
- Add phosphorus oxychloride (POCl_3) (typically 4.0 equivalents) dropwise to the solution at room temperature.[2]
- Reflux the reaction mixture for approximately 3 hours, monitoring the reaction progress by TLC.[2]
- After completion, cool the mixture to room temperature.
- Carefully quench the reaction by adding a 25% aqueous ammonium hydroxide solution.[2]
- Extract the aqueous layer with an organic solvent like diethyl ether.[2]
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by column chromatography on silica gel to obtain the desired indole carbonitrile.[2]

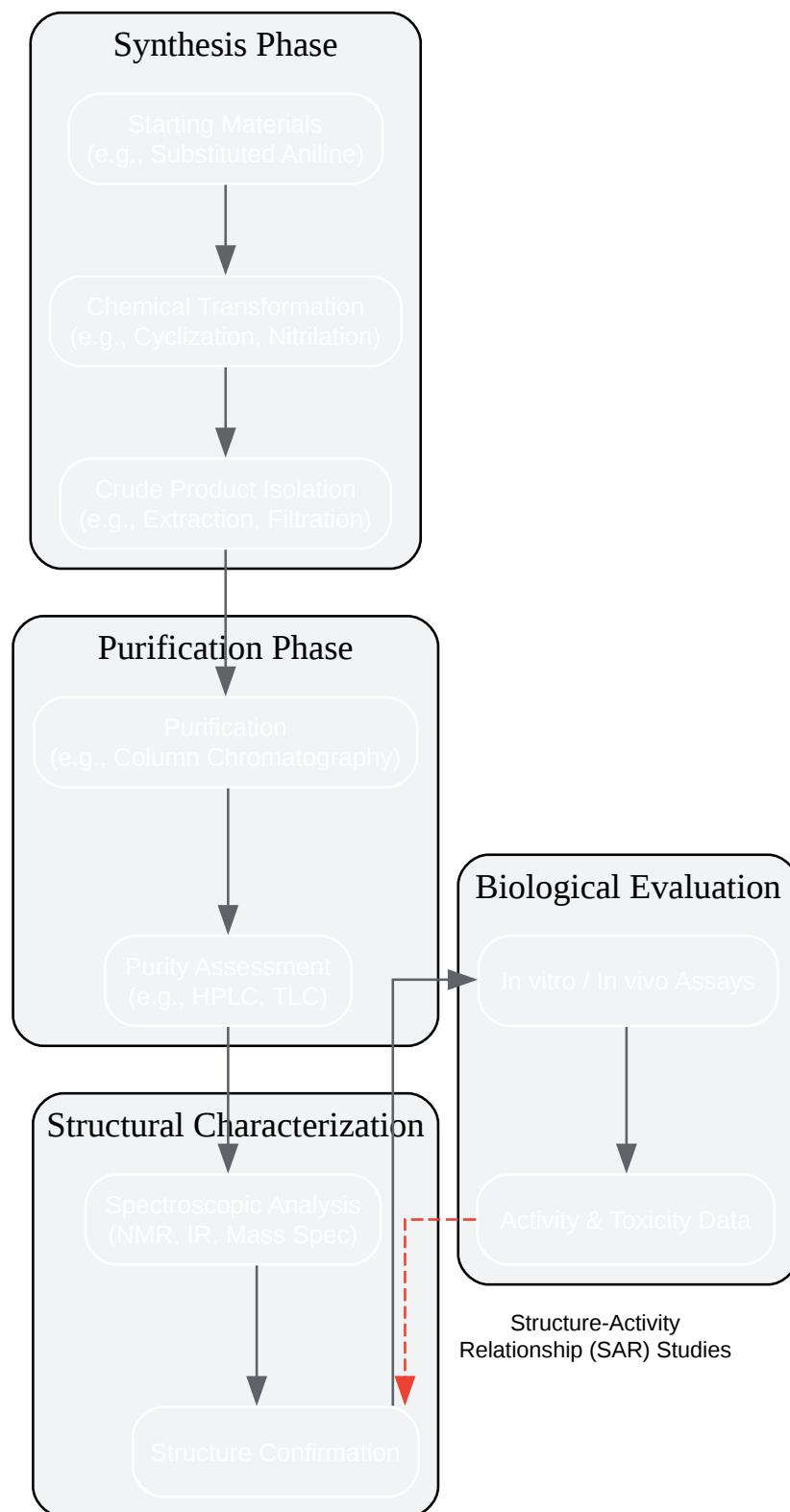
Spectral Data of a Related Compound

Specific spectral data for **2-Methyl-1H-indole-6-carbonitrile** is not available. The table below presents the ^1H and ^{13}C NMR data for a related compound, 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile, to provide a reference for the expected chemical shifts in such structures.[2]

Data Type	Chemical Shift (δ) and Description
^1H NMR	7.69 (dt, $J = 8.1$ Hz, 1H, Ar-H), 7.51 (dd, $J = 8.4$ Hz, $J = 0.9$ Hz, 1H, Ar-H), 7.48–7.41 (m, 1H, Ar-H), 7.29–7.19 (m, 2H, Ar-H), 5.04 (s, 2H, CH_2), 2.40 (t, $J = 2.5$ Hz, 1H, CH)
^{13}C NMR	137.3 (Cquat), 126.6 (Cquat), 126.4 (Ar-CH), 122.7 (Ar-CH), 122.0 (Ar-CH), 114.2 (Ar-CH), 113.2 (Cquat), 110.7 (Ar-CH), 109.6 (Cquat), 76.5 (Cquat), 74.2 (CH), 34.4 (CH_2)

Solvent: CDCl_3 , Frequency: 300 MHz for ^1H NMR, 75 MHz for ^{13}C NMR.[\[2\]](#)

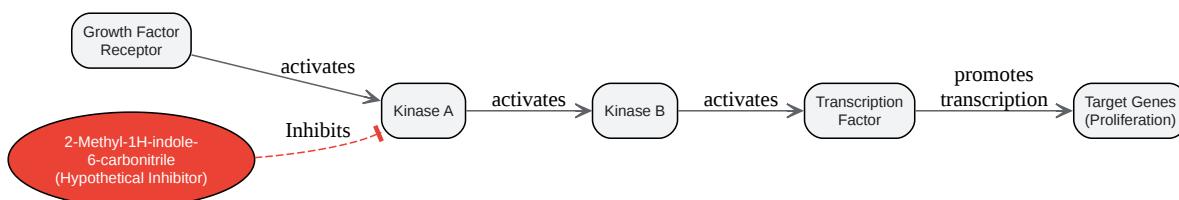
Potential Biological Significance


The indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[\[3\]](#)[\[4\]](#) The nitrile group is a versatile functional group that can participate in various biological interactions and can be a precursor for other functionalities.

While the specific biological activity of **2-Methyl-1H-indole-6-carbonitrile** has not been extensively reported, its structural features suggest potential for further investigation in drug discovery programs. The methyl group at the 2-position and the carbonitrile at the 6-position can influence the molecule's electronic properties, lipophilicity, and steric profile, which are critical for receptor binding and biological activity.

Visualizations

General Workflow for Synthesis and Characterization


The following diagram illustrates a typical workflow for the chemical synthesis and subsequent characterization of a novel indole derivative like **2-Methyl-1H-indole-6-carbonitrile**.

Caption: General workflow for the synthesis, purification, and evaluation of indole derivatives.

Conceptual Signaling Pathway Modulation by an Indole Derivative

Given the prevalence of indole derivatives as kinase inhibitors in cancer therapy, the following diagram illustrates a hypothetical mechanism of action where an indole compound inhibits a signaling pathway crucial for cell proliferation.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1H-indole-6-carbonitrile | C₁₀H₈N₂ | CID 45092711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- To cite this document: BenchChem. [2-Methyl-1H-indole-6-carbonitrile CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b579710#2-methyl-1h-indole-6-carbonitrile-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com